2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone
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Overview
Description
2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone is an organic compound that belongs to the class of alpha-bromoketones. This compound is characterized by the presence of a bromine atom attached to the alpha position of the ethanone group, along with a fluorine and nitro group attached to the phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 3-fluoro-5-nitroacetophenone using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position .
Chemical Reactions Analysis
2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bromine, acetic acid, chloroform, hydrogen gas, and potassium permanganate .
Scientific Research Applications
2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes and proteins. The bromine atom can act as an electrophile, facilitating nucleophilic substitution reactions with biological molecules. The nitro and fluorine groups can also influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone can be compared with other similar compounds such as:
- 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone
- 2-Bromo-1-(3-chloro-5-nitrophenyl)ethanone
- 2-Bromo-1-(3-fluoro-5-methylphenyl)ethanone
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can affect their chemical reactivity, physical properties, and biological activity .
Properties
Molecular Formula |
C8H5BrFNO3 |
---|---|
Molecular Weight |
262.03 g/mol |
IUPAC Name |
2-bromo-1-(3-fluoro-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c9-4-8(12)5-1-6(10)3-7(2-5)11(13)14/h1-3H,4H2 |
InChI Key |
NPTMLQSAMQAWAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)CBr |
Origin of Product |
United States |
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